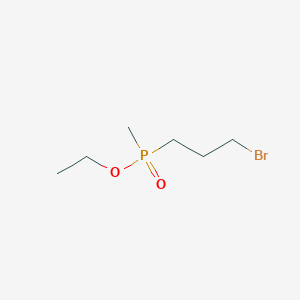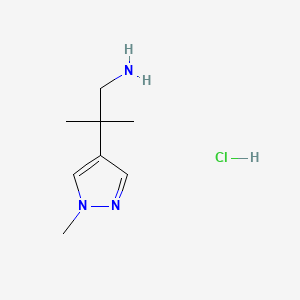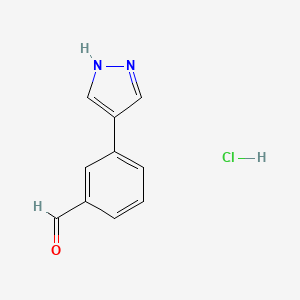![molecular formula C16H11F2N3OS B13463935 3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide](/img/structure/B13463935.png)
3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a difluorophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide typically involves the formation of the thiazole ring followed by the introduction of the difluorophenyl and benzamide groups. One common method involves the condensation of 3,5-difluoroaniline with a thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with benzoyl chloride to introduce the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide involves its interaction with specific molecular targets. The thiazole ring and difluorophenyl group are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide stands out due to the presence of the thiazole ring and difluorophenyl group, which confer unique chemical and biological properties. These structural features may enhance its binding affinity to specific targets and improve its stability under various conditions.
Propriétés
Formule moléculaire |
C16H11F2N3OS |
|---|---|
Poids moléculaire |
331.3 g/mol |
Nom IUPAC |
3-[[4-(3,5-difluorophenyl)-1,3-thiazol-2-yl]amino]benzamide |
InChI |
InChI=1S/C16H11F2N3OS/c17-11-4-10(5-12(18)7-11)14-8-23-16(21-14)20-13-3-1-2-9(6-13)15(19)22/h1-8H,(H2,19,22)(H,20,21) |
Clé InChI |
IEBQFHNKUZQVEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC(=CC(=C3)F)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Methoxymethyl)oxolan-2-yl]methanethiol](/img/structure/B13463872.png)
![2'-(Di-tert-butylphosphanyl)-3',6'-dimethoxy-2,6-bis(propan-2-yl)-[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13463880.png)

![tert-butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate](/img/structure/B13463888.png)


![N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride](/img/structure/B13463900.png)






